(R)-Methyl 3-hydroxytetradecanoate physical properties
(R)-Methyl 3-hydroxytetradecanoate physical properties
An In-depth Technical Guide on the Physical Properties of (R)-Methyl 3-hydroxytetradecanoate (B1260086)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-Methyl 3-hydroxytetradecanoate, a key intermediate in various biochemical and synthetic processes. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and logical workflows.
Chemical Identity and Structure
(R)-Methyl 3-hydroxytetradecanoate, also known as Methyl (3R)-3-hydroxytetradecanoate or R-(3)-Hydroxymyristic acid methyl ester, is the methyl ester of (R)-3-hydroxytetradecanoic acid. It is a chiral molecule that plays a role as an intermediate in fatty acid biosynthesis.[1]
Physical and Chemical Properties
The physical state of (R)-Methyl 3-hydroxytetradecanoate can be a white to pale yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.[6][7][8] It possesses a long hydrocarbon chain, rendering it hydrophobic, while the hydroxyl group provides some polarity, making the molecule amphiphilic.[7]
Data Presentation: Quantitative Physical Properties
| Property | Value | Source |
| Melting Point | 39-40 °C | [2][9] |
| Boiling Point | 359.1 ± 15.0 °C (Predicted) | [2][6][9] |
| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [2][9] |
| Vapor Pressure | 3.16E-07 mmHg at 25°C | [9] |
| pKa | 13.91 ± 0.20 (Predicted) | [6][9] |
| LogP | 3.83130 | [9] |
Solubility Profile
(R)-Methyl 3-hydroxytetradecanoate exhibits limited solubility in water but is soluble in several organic solvents.[2][7]
-
Methanol (B129727): Soluble (Slightly)[8][9]
-
Ethanol: Soluble[2]
Experimental Protocols
The determination of physical properties is intrinsically linked to the purity and synthesis of the compound. A common method for producing (R)-Methyl 3-hydroxytetradecanoate with high enantiomeric excess is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxotetradecanoate.
Protocol: Asymmetric Hydrogenation for (R)-Methyl 3-hydroxytetradecanoate Synthesis
This protocol is based on the catalytic reduction of a β-keto ester, a well-established method for producing chiral β-hydroxy esters.
Objective: To synthesize (R)-Methyl 3-hydroxytetradecanoate from methyl 3-oxotetradecanoate via asymmetric hydrogenation.
Materials:
-
Methyl 3-oxotetradecanoate
-
(S)-RuBINAP (Ruthenium-BINAP catalyst)
-
Hydrogen gas (H₂)
-
Methanol (Anhydrous)
-
Hydrogen chloride (HCl) in methanol
Methodology:
-
Catalyst Preparation: The (S)-RuBINAP catalyst is prepared or obtained commercially. This catalyst is crucial for the stereoselective reduction.
-
Reaction Setup: A high-pressure reaction vessel is charged with methyl 3-oxotetradecanoate and the (S)-RuBINAP catalyst dissolved in anhydrous methanol.
-
Acidification: A solution of hydrogen chloride in methanol is added to the mixture.
-
Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction is typically stirred at a controlled temperature and pressure (e.g., 1034.3 Torr to 2585.74 Torr) for a specified duration (e.g., 15 hours).[9]
-
Work-up and Purification: Upon completion, the reaction mixture is depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically using column chromatography on silica (B1680970) gel, to isolate the (R)-Methyl 3-hydroxytetradecanoate.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The optical rotation is measured using a polarimeter to confirm the enantiomeric excess.
Logical Workflow Visualization
The synthesis of (R)-Methyl 3-hydroxytetradecanoate can be represented as a clear, logical workflow.
Caption: Workflow for the asymmetric synthesis of (R)-Methyl 3-hydroxytetradecanoate.
Applications and Relevance
(R)-Methyl 3-hydroxytetradecanoate and its corresponding acid are significant in several research areas:
-
Lipid A Synthesis: It is used in the synthesis of unnatural analogs of lipid A, which can possess LPS (lipopolysaccharide)-antagonistic activities.[7][9]
-
Bacterial Metabolism: As an intermediate in fatty acid biosynthesis, it is a crucial component in studying bacterial metabolic pathways.[1]
-
Biomarker Research: 3-hydroxy fatty acids serve as important biomarkers for investigating fatty acid oxidation disorders.[10]
-
Materials Science: Due to its amphiphilic nature, it holds potential for the synthesis of novel surfactants and emulsifiers.[7]
References
- 1. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL-(R)-3-HYDROXYTETRADECANOATE [chembk.com]
- 3. larodan.com [larodan.com]
- 4. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 5. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 6. 55682-83-2 CAS MSDS (3-Hydroxy Myristic Acid Methyl Ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS 55682-83-2: methyl 3-hydroxytetradecanoate [cymitquimica.com]
- 8. caymanchem.com [caymanchem.com]
- 9. lookchem.com [lookchem.com]
- 10. Methyl 3-hydroxytetradecanoate - Matreya [bioscience.co.uk]
